![molecular formula C10H9Br2N B1532789 2-(Bromomethyl)quinoline hydrobromide CAS No. 213337-42-9](/img/structure/B1532789.png)
2-(Bromomethyl)quinoline hydrobromide
Overview
Description
2-(Bromomethyl)quinoline hydrobromide is a quinoline derivative . It has a molecular formula of C10H9Br2N and a molecular weight of 302.993 Da .
Synthesis Analysis
Quinoline synthesis involves various methods, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Electrophilic intramolecular heterocyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol by the action of bromine can produce 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro .Molecular Structure Analysis
The linear formula of 2-(Bromomethyl)quinoline hydrobromide is C10H8BrN . Its empirical formula is also C10H8BrN .Chemical Reactions Analysis
Quinoline synthesis involves various reactions, including iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Other reactions include the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles .Physical And Chemical Properties Analysis
2-(Bromomethyl)quinoline hydrobromide is a solid at 20 degrees Celsius . It has a molecular weight of 222.08 .Scientific Research Applications
Synthesis of Bioactive Quinoline Derivatives
2-(Bromomethyl)quinoline hydrobromide: is a key intermediate in the synthesis of various bioactive quinoline derivatives. These derivatives have shown potential in medicinal chemistry, particularly for their antimicrobial and anticancer properties . The bromomethyl group in the compound acts as a reactive site for further functionalization, leading to a wide array of quinoline-based pharmacophores.
Antimicrobial Agent Development
The quinoline nucleus is known for its antimicrobial activity. By modifying 2-(Bromomethyl)quinoline hydrobromide , researchers can develop new antimicrobial agents with improved efficacy against Gram-positive and Gram-negative bacteria . This is crucial in the fight against antibiotic-resistant strains.
Anticancer Research
Quinoline compounds, including those derived from 2-(Bromomethyl)quinoline hydrobromide , are being explored for their anticancer properties. They have been found to inhibit DNA synthesis in cancer cells by targeting DNA gyrase and topoisomerase, which are essential for cell proliferation .
Antimalarial Activity
The quinoline ring system is a core structure in many antimalarial drugs. Derivatives of 2-(Bromomethyl)quinoline hydrobromide can be synthesized to create novel compounds that may exhibit potent antimalarial activity, contributing to the development of new treatments for this life-threatening disease .
Material Science Applications
In material science, 2-(Bromomethyl)quinoline hydrobromide can be used to synthesize organic compounds with specific optical properties. These materials can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices .
Catalyst Development
Quinoline derivatives synthesized from 2-(Bromomethyl)quinoline hydrobromide can act as ligands in catalytic systems. These catalysts can be employed in various chemical reactions, including asymmetric synthesis, which is vital for producing enantiomerically pure pharmaceuticals .
Chemical Sensor Fabrication
The quinoline moiety can be utilized in the development of chemical sensors. By functionalizing 2-(Bromomethyl)quinoline hydrobromide , researchers can create sensors that detect specific ions or molecules, which is important for environmental monitoring and diagnostics .
Neurological Disorder Treatment Research
Quinoline derivatives are being investigated for their potential in treating neurological disorders. Compounds derived from 2-(Bromomethyl)quinoline hydrobromide may interact with neural receptors or enzymes, offering new avenues for the treatment of diseases like Alzheimer’s and Parkinson’s .
Safety and Hazards
Mechanism of Action
Mode of Action
Bromomethylquinoline compounds are often used in organic synthesis, particularly in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide using a palladium catalyst . The bromomethyl group in 2-(Bromomethyl)quinoline hydrobromide could potentially undergo such a reaction, but further studies are needed to confirm this.
Biochemical Pathways
As mentioned earlier, bromomethylquinoline compounds can participate in Suzuki–Miyaura cross-coupling reactions , which could potentially affect various biochemical pathways depending on the specific targets of the compound.
properties
IUPAC Name |
2-(bromomethyl)quinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCAMMGJTSBUMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736056 | |
Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)quinoline hydrobromide | |
CAS RN |
213337-42-9 | |
Record name | 2-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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